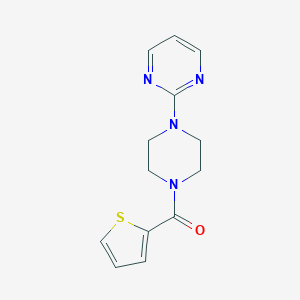

4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone” is a chemical compound . The CAS number for this compound is 256417-26-2.

Synthesis Analysis

The synthesis of pyrimidine analogs, such as “4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone”, has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron(II)-complex .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Physical And Chemical Properties Analysis

For detailed physical and chemical properties of “4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone”, you may refer to resources like ChemicalBook .科学的研究の応用

Synthesis and Chemical Applications

Pyrimidine derivatives, including structures related to "4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone," play a crucial role in the synthesis of various bioactive molecules. The use of hybrid catalysts in the synthesis of pyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), has been extensively investigated. These catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and green solvents, enable the development of pyrimidine derivatives through one-pot multicomponent reactions, demonstrating the versatility and efficiency of these synthetic routes (Parmar, Vala, & Patel, 2023).

Biological Activities and Potential Applications

Pyrimidine cores are integral to various biological functions and have been utilized in the design of compounds with diverse pharmacological activities. Their significance extends to anticancer research, where pyrimidine-based scaffolds have been extensively studied for their potential to interact with various enzymes, receptors, and targets, indicating their role in developing future drug candidates with anticancer properties (Kaur et al., 2014).

Furthermore, pyrimidine derivatives have been recognized for their anti-inflammatory properties, attributed to their inhibitory effects on key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α. These findings underscore the therapeutic potential of pyrimidine derivatives in treating inflammatory conditions and provide a foundation for the development of novel anti-inflammatory agents (Rashid et al., 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(4-pyrimidin-2-ylpiperazin-1-yl)-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c18-12(11-3-1-10-19-11)16-6-8-17(9-7-16)13-14-4-2-5-15-13/h1-5,10H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAINZYZEWJSEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyrimidin-2-ylpiperazinyl 2-thienyl ketone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-{5-[2-cyano-3-(2-methoxyanilino)-3-oxo-1-propenyl]-2-furyl}benzoate](/img/structure/B420845.png)

![ethyl 2-({(1E)-[4-(dimethylamino)phenyl]methylene}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B420848.png)

![2-Methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B420850.png)

![2-[(2,4-dibromophenyl)methyl]-1H-1,2,4,6-tetrazepin-7-one](/img/structure/B420853.png)

![4-chloro-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B420855.png)

![2,4-Bisnitro-6-({[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B420856.png)

![6-Nitro-1-({[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-naphthol](/img/structure/B420857.png)

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B420858.png)

![methyl 4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)anilino]carbonyl}benzoate](/img/structure/B420859.png)

![Methyl {[3-cyano-4-(3-fluorophenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetate](/img/structure/B420861.png)

![8-(3,4-dimethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B420862.png)

![7-(cyclohexylamino)-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B420865.png)

![7-(phenylsulfanyl)-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione](/img/structure/B420866.png)

![3-{2-[(2,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B420868.png)